2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-14-3-7-16(8-4-14)25-12-18(24)21-15-5-1-13(2-6-15)17-11-23-9-10-26-19(23)22-17/h1-8,11H,9-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVWBZNYJPVJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step often starts with the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions to form the imidazo[2,1-b]thiazole ring.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a chlorinated aromatic compound.
Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it useful in the development of new materials or catalysts.
Biology
Biologically, 2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial or anticancer agent due to the presence of the imidazo[2,1-b]thiazole core, which is known for its bioactivity.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the chlorophenoxy and imidazo[2,1-b]thiazole groups.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The imidazo[2,1-b]thiazole core could be crucial for binding to these molecular targets, while the chlorophenoxy group might enhance its binding affinity or specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The 4-chlorophenoxy group in the target compound distinguishes it from analogs with alternative halogen or functional group substitutions. Key comparisons include:
- Chlorine vs.
- Chlorine vs. Fluorine : Fluorine’s electronegativity could reduce metabolic degradation (e.g., cytochrome P450 resistance), while chlorine’s moderate lipophilicity balances bioavailability and target binding .
Heterocyclic Core Modifications
The 2,3-dihydroimidazo[2,1-b]thiazole moiety is critical for bioactivity. Comparisons with other heterocyclic systems include:
- Imidazo[2,1-b]thiazole vs. Thiazole : The dihydroimidazothiazole core in the target compound provides partial saturation, which may reduce planarity and improve solubility compared to fully aromatic thiazole derivatives (e.g., thiazole-based acetamides in ) .
- Imidazo-thiadiazole Hybrids: Compounds like those in (Fig.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The absence of ν(C=O) bands in triazole-thiones () contrasts with the target compound’s acetamide carbonyl (expected ~1660–1680 cm⁻¹), confirming its intact amide linkage .
- NMR Analysis : The 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline moiety () would show characteristic aromatic proton signals in δ 7.0–8.0 ppm, distinct from bromo/fluoro analogs due to substituent-induced deshielding .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 323.37 g/mol. It features a chlorophenoxy group and an imidazo[2,1-b]thiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃ClN₄OS |
| Molecular Weight | 323.37 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Activity
Research indicates that this compound exhibits moderate anticancer properties. Specifically, it has shown efficacy in suppressing the growth of kidney cancer cells, while its effects on prostate cancer, colon cancer, and leukemia cell lines are comparatively weaker.
The compound's mechanism involves interaction with specific biochemical pathways that regulate cell growth and apoptosis. The spatial structure of the imidazo[2,1-b]thiazole component allows it to act as a catalyst in various biochemical reactions, potentially leading to the inhibition of tumor cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have indicated that it possesses significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate activity against Gram-negative bacteria and yeast like Candida albicans.
Case Study: Antimicrobial Screening
A study screened various chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) models. The findings revealed that compounds with halogenated phenyl rings exhibited enhanced lipophilicity, facilitating their penetration through cellular membranes.
Table 2: Antimicrobial Activity Results
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Anticancer Studies : In vitro assays demonstrated that the compound effectively inhibits kidney cancer cell growth with an IC50 value indicating significant potency.
- Antimicrobial Efficacy : The compound was tested against various pathogens, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Mechanistic Insights : Investigations into its mode of action revealed that it may induce apoptosis in cancer cells through modulation of key signaling pathways.
Q & A
Basic: What are the common synthetic routes for 2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the dihydroimidazo[2,1-b]thiazole core followed by coupling with the chlorophenoxy-acetamide moiety. Key steps include:
- Step 1 : Formation of the dihydroimidazo[2,1-b]thiazole ring via cyclization reactions, often using reagents like hydrazine or thiourea derivatives under reflux conditions .
- Step 2 : Introduction of the 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium or copper catalysts .
- Step 3 : Final acylation with 2-(4-chlorophenoxy)acetic acid derivatives, using coupling agents like EDC/HOBt in solvents such as dimethylformamide (DMF) or acetonitrile .
Key Conditions : Controlled temperatures (60–100°C), anhydrous solvents, and catalysts (e.g., CuI for Ullmann reactions). Reaction progress is monitored via TLC or HPLC .
Basic: How is the molecular structure of this compound characterized?
Structural confirmation relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, with characteristic signals for the chlorophenoxy group (δ 6.8–7.3 ppm) and dihydroimidazo-thiazole protons (δ 7.5–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Used to resolve crystal packing and confirm stereochemistry, particularly for the dihydroimidazo-thiazole core .
Advanced: How can researchers optimize reaction yields for the final acylation step?
Yield optimization requires addressing steric hindrance and electronic effects:
- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates but may require strict moisture control to avoid hydrolysis .
- Catalyst Screening : Copper(I) iodide improves coupling efficiency in Ullmann reactions, while Pd(PPh) is preferred for Suzuki couplings .
- Temperature Gradients : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions.
Data-Driven Approach : Design of Experiments (DoE) can systematically test variables (solvent, catalyst loading, temperature) to identify optimal conditions .
Advanced: What experimental designs are recommended for evaluating its biological activity?
For target validation and mechanism studies:
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC determination .
- Cellular Uptake : Radiolabeled analogs (e.g., -acetamide) track intracellular accumulation .
- In Vivo Models :
- Pharmacodynamics : Dose-response studies in rodent models (e.g., anti-inflammatory or antitumor activity) with PK/PD modeling .
Controls : Include structurally related analogs to isolate the role of the chlorophenoxy and dihydroimidazo-thiazole groups .
- Pharmacodynamics : Dose-response studies in rodent models (e.g., anti-inflammatory or antitumor activity) with PK/PD modeling .
Advanced: How can contradictory data in literature regarding its pharmacokinetic properties be resolved?
Address discrepancies through:
- Comparative Metabolism Studies : Use liver microsomes from multiple species (human, rat, mouse) to assess interspecies variability in metabolic stability .
- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., acetamide methyl groups) to prolong half-life, as halogenated analogs show enhanced lipophilicity .
- Computational Modeling : Predict ADME properties (e.g., logP, plasma protein binding) using QSAR models to guide experimental validation .
Advanced: What analytical techniques are most effective for detecting impurities in synthesized batches?
- HPLC-DAD/MS : Hyphenated techniques identify impurities via retention time and mass fragmentation .
- Elemental Analysis : Confirm stoichiometry of C, H, N, S to detect residual solvents or unreacted intermediates .
- XRD for Polymorphism : Screen for crystalline vs. amorphous forms, which may affect solubility and bioactivity .
Basic: What functional groups contribute to its potential pharmacological activity?
- Chlorophenoxy Group : Enhances lipophilicity and membrane permeability .
- Dihydroimidazo[2,1-b]thiazole Core : Interacts with ATP-binding pockets in kinases or GPCRs due to planar aromaticity .
- Acetamide Linker : Facilitates hydrogen bonding with target proteins (e.g., proteases) .
Advanced: How can researchers improve its pharmacokinetic profile for in vivo studies?
- Prodrug Strategies : Convert the acetamide to a methyl ester for enhanced oral bioavailability, with enzymatic cleavage in vivo .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to prolong circulation time .
- Metabolic Shielding : Fluorinate the phenyl ring to reduce cytochrome P450-mediated oxidation .
Advanced: What methodologies are recommended for toxicity profiling?
- In Vitro Tox Screens :
- hERG Assay : Patch-clamp electrophysiology to assess cardiac risk .
- Ames Test : Bacterial reverse mutation assay for genotoxicity .
- In Vivo Acute Toxicity : Single-dose studies in rodents (OECD 423 guidelines) with histopathology and serum biomarker analysis .
Basic: How does the compound’s solubility impact formulation strategies?
- Solubility Challenges : Low aqueous solubility due to aromatic and halogenated groups .
- Mitigation Approaches :
- Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
- Develop salt forms (e.g., hydrochloride) for improved solubility in preclinical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
